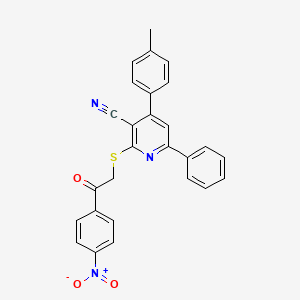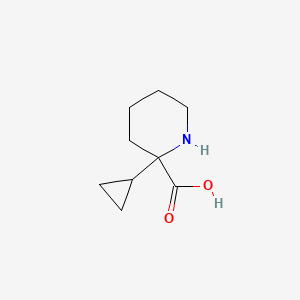![molecular formula C12H15N5O2 B15054730 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazolopyrazine core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves the formation of the triazolopyrazine core followed by the introduction of the piperidine and carboxylic acid functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid can yield the triazolopyrazine core . Subsequent functionalization steps introduce the piperidine and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as coordination complexes and polymers.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazolopyrazine core is known to interact with various biological pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused pyrazine ring and are studied for their anticancer properties.
Quinolinyl-pyrazoles: These compounds have a similar heterocyclic structure and are used in various pharmacological applications.
Uniqueness
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of the triazolopyrazine core with the piperidine and carboxylic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15N5O2 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15N5O2/c1-8-7-17-10(6-13-15-17)11(14-8)16-4-2-9(3-5-16)12(18)19/h6-7,9H,2-5H2,1H3,(H,18,19) |
InChI-Schlüssel |
RKAYCIFYKNJDDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCC(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)


![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
![2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)

![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)



![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)

